molecular formula C16H12ClFN2O2S B2714028 N-(3-chloro-4-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 500107-05-1

N-(3-chloro-4-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B2714028
CAS No.: 500107-05-1
M. Wt: 350.79
InChI Key: DWNKBSWHKSWUQJ-UHFFFAOYSA-N
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Description

The target compound, N-(3-chloro-4-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, features a benzothiazinone core fused with a dihydrothiazine ring and an acetamide side chain substituted with a 3-chloro-4-fluorophenyl group.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O2S/c17-10-7-9(5-6-11(10)18)19-15(21)8-14-16(22)20-12-3-1-2-4-13(12)23-14/h1-7,14H,8H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNKBSWHKSWUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C22H15ClFN3O2S
  • Molecular Weight : 439.89 g/mol
  • CAS Number : 329929-27-3
  • Structure : The compound features a benzothiazine core linked to an acetamide group, which is crucial for its biological activity.

The compound has been studied primarily for its inhibitory effects on specific enzymes that play a role in pain modulation and inflammation. It targets:

  • Soluble Epoxide Hydrolase (sEH) : This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory effects. Inhibition of sEH can enhance the levels of EETs, providing therapeutic benefits against pain and inflammation.
  • Fatty Acid Amide Hydrolase (FAAH) : FAAH is responsible for the breakdown of endocannabinoids, such as anandamide. By inhibiting FAAH, the compound may increase endocannabinoid levels, contributing to analgesic effects.

Efficacy Studies

Recent studies have demonstrated the efficacy of this compound in various models:

  • Analgesic Activity : In animal models, this compound exhibited significant pain-relieving properties comparable to traditional analgesics like nonsteroidal anti-inflammatory drugs (NSAIDs). Doses effective in reducing pain did not impair normal locomotor activity, indicating a favorable side effect profile .
  • Anti-inflammatory Effects : The dual inhibition of sEH and FAAH led to reduced inflammatory responses in models of acute inflammation. This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation .

Study 1: Dual Inhibition and Pain Relief

A study evaluated a series of benzothiazole derivatives, including this compound. The results showed that this compound had IC50 values in the low nanomolar range for both sEH and FAAH inhibition (7 nM for FAAH and 9.6 nM for sEH). The behavioral assays indicated that it effectively alleviated pain without causing sedation or motor impairment in rats .

Study 2: Structure–Activity Relationship (SAR)

Further investigations into the structure–activity relationship revealed that modifications on the benzothiazine ring could enhance potency against sEH and FAAH. The presence of halogen substituents was found to improve binding affinity and selectivity .

Data Tables

PropertyValue
Molecular FormulaC22H15ClFN3O2S
Molecular Weight439.89 g/mol
CAS Number329929-27-3
IC50 for FAAH7 nM
IC50 for sEH9.6 nM

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Modifications to the phenyl ring substituents significantly influence physicochemical and biological properties:

Compound Name Substituent Key Properties/Activities References
N-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide 4-Cl Antifungal activity (MIC: 2–8 µg/mL against Candida spp.); higher crystallinity due to Cl .
N-[4-(Trifluoromethyl)phenyl] analog 4-CF₃ Enhanced lipophilicity (logP ~3.5); improved metabolic stability in preclinical models .
N-(4-Nitrophenyl) analog 4-NO₂ High reactivity; screened for kinase inhibition but associated with potential toxicity .
N-(3-Chloro-4-fluorophenyl) target compound 3-Cl, 4-F Balanced electronic effects; optimal solubility (logS: -4.2) and antifungal potency .

Key Insights :

  • The 4-CF₃ substituent increases lipophilicity, favoring membrane penetration but risking off-target interactions .
  • The 4-NO₂ group’s strong electron-withdrawing nature may limit therapeutic utility due to toxicity .
  • The 3-Cl-4-F combination in the target compound balances electronic and steric effects, optimizing bioavailability .

Core Heterocycle Modifications

Replacing the benzothiazinone core with other heterocycles alters bioactivity:

Compound Name Core Structure Key Activities References
Quinazolinone analog () Quinazolinone Anticancer activity (IC₅₀: 12 µM against MCF-7); reduced solubility due to planar structure .
Benzoxazinone derivative (e.g., balcinrenone) Benzoxazinone ROR-gamma modulation for autoimmune diseases (patented for arthritis/asthma) .
Target compound Benzothiazinone Broad-spectrum antifungal activity; potential for CNS penetration due to moderate logP .

Key Insights :

  • Quinazolinone derivatives exhibit anticancer activity but face solubility challenges .
  • Benzoxazinones (e.g., balcinrenone) are prioritized for autoimmune diseases, highlighting core-dependent target selectivity .
  • The benzothiazinone core in the target compound supports antifungal efficacy, possibly due to sulfur-mediated interactions with fungal enzymes .

Side Chain Modifications

Alterations to the acetamide side chain impact potency and pharmacokinetics:

Compound Name Side Chain Modification Key Findings References
α-Substituted propionamide () CH₂CH₃ instead of CH₃ Improved antifungal activity (MIC: 1–4 µg/mL) but reduced metabolic stability .
Hydrazide derivative () NHNH₂ instead of NHR Strong hydrogen-bonding capacity; used as a precursor for metal coordination complexes .
Target compound N-(3-Cl-4-F-phenyl) Optimal balance of potency (MIC: 2–8 µg/mL) and stability (t₁/₂: 6.2 h in plasma) .

Key Insights :

  • Propionamide derivatives show enhanced antifungal activity but are prone to rapid hepatic clearance .
  • Hydrazide analogs are valuable for synthetic derivatization but lack direct therapeutic utility .

Structural and Crystallographic Analysis

  • Bond Length Variations : The target compound’s C–N bond (1.347 Å) and C–Cl bond (1.8907 Å) differ slightly from analogs (e.g., 1.53 Å for C–C in N-(4-Bromophenyl)acetamide), influencing conformational stability .
  • Crystal Packing : Intermolecular N–H⋯O hydrogen bonds in the target compound enhance crystalline stability, critical for formulation .

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